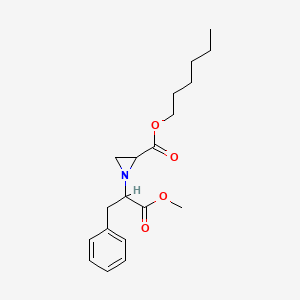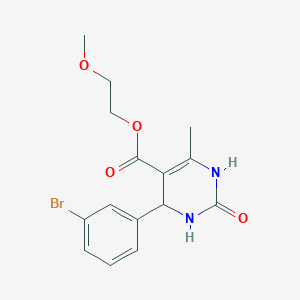![molecular formula C28H26N6O4S2 B5109216 2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide](/img/structure/B5109216.png)
2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide is a complex organic compound that belongs to the class of bis-benzimidazoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate alkyl or aryl halides in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and antioxidant activities, making it a candidate for drug development
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors
Biochemistry: The compound can be used as a probe to study various biochemical processes and interactions at the molecular level
Mecanismo De Acción
The mechanism of action of 2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s electron-rich nitrogen atoms and electron-withdrawing carbon atoms facilitate electrophilic and nucleophilic interactions with target proteins, leading to various biological effects . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in the observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 1,5-bis(1H-benzimidazol-2-yl)pentan-3-one
- 2,6-bis(1H-benzimidazole-2-yl)pyridine
- N,N´-bis-(benzimidazol-2-yl-methyl)-hexane-1,6-diamine .
Uniqueness
2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide is unique due to its specific structural features, such as the presence of ethoxy groups and the quinoxalin-1-ium 1-oxide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other bis-benzimidazole derivatives .
Propiedades
IUPAC Name |
2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O4S2/c1-3-37-17-9-11-19-21(13-17)31-27(29-19)39-15-25-26(34(36)24-8-6-5-7-23(24)33(25)35)16-40-28-30-20-12-10-18(38-4-2)14-22(20)32-28/h5-14H,3-4,15-16H2,1-2H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSOMBZWDDPGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC3=C([N+](=O)C4=CC=CC=C4N3[O-])CSC5=NC6=C(N5)C=C(C=C6)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5109140.png)


![1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B5109180.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)
![TERT-BUTYL 2'-AMINO-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE](/img/structure/B5109194.png)
![2-Pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5109202.png)
![2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5109210.png)


![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)
![4-amino-N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]benzamide dihydrochloride](/img/structure/B5109235.png)
